6-amino-1H-indazole-3-carboxylic acid
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Overview
Description
6-amino-1H-indazole-3-carboxylic acid is a compound with the CAS Number: 885519-22-2 . It is an amino and carboxyl substituted indazole derivative that is a building block used in various synthetic preparations . It is an analogue of Indazole-3-carboxylic Acid, which is useful in the treatment of pain and inflammation .
Synthesis Analysis
There are several methods for the synthesis of indazole derivatives. One method involves the use of a synergistic cobalt and copper catalytic system . Another method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane . This promotes exceptionally E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters .Molecular Structure Analysis
The molecular weight of this compound is 177.16 . The InChI code is 1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) .Chemical Reactions Analysis
Indazole derivatives have been shown to undergo a variety of chemical reactions. For example, they can be involved in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antitumor Activity
6-amino-1H-indazole-3-carboxylic acid derivatives have been explored for their potential in cancer treatment. For instance, a derivative was synthesized, and its structure was determined through X-ray analysis. Density functional theory was employed to compare the optimized geometric bond lengths and bond angles with X-ray diffraction values. Notably, this derivative showed effective inhibition against HT-29, K562, and MKN45 cancer cell lines, highlighting its potential in antitumor applications (Lu et al., 2020).
Synthesis and Antiproliferative Evaluation
Another research avenue involves the synthesis of 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids, such as glycine and l-glutamic acid. These derivatives were synthesized through various chemical reactions and showed significant antiproliferative activity against certain cancer cell lines, suggesting their potential as anticancer agents (Molinari et al., 2015).
Discovery as Anticancer Agents
The structure of 6-aminoindazole is significant in various biologically active compounds, particularly those demonstrating anticancer activity. A study highlighted the synthesis of 6-substituted amino-1H-indazole derivatives, which were evaluated for antiproliferative activity in human cancer cell lines. Notably, certain derivatives displayed potent antiproliferative activity, emphasizing the relevance of 6-aminoindazole derivatives in cancer research (Hoang et al., 2022).
Synthesis for Triazole-based Scaffolds
The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, which can be derived from this compound, is crucial for creating peptidomimetics or biologically active compounds. A study developed a protocol to synthesize a protected version of this triazole amino acid to avoid issues like the Dimroth rearrangement, which can affect the structure and potential biological activity of the compound (Ferrini et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 6-amino-1H-indazole-3-carboxylic acid are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .
Mode of Action
This compound interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway . This inhibition leads to changes in cell apoptosis and cell cycle, possibly affecting the growth and proliferation of cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell apoptosis and cell cycle . The downstream effects of these pathways include changes in cell growth, proliferation, and survival .
Result of Action
The compound has shown promising inhibitory effects against certain cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia . Moreover, it showed great selectivity for normal cells .
Safety and Hazards
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing novel synthetic approaches to indazole derivatives, including reactions under catalyst- and solvent-free conditions . Additionally, the development of indazole derivatives with better biological activities is a potential area of future research .
Biochemical Analysis
Biochemical Properties
6-amino-1H-indazole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as the Bcl-2 family, which regulates apoptosis . The interactions between this compound and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating the p53/MDM2 pathway . It also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound can downregulate the expression of genes involved in cell survival and upregulate those involved in cell death, thereby exerting its anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like COX-2, inhibiting their activity and reducing the production of inflammatory mediators . This compound also interacts with the Bcl-2 family of proteins, promoting apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins . Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted via the kidneys . These metabolic processes can affect the bioavailability and efficacy of this compound, influencing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins . The localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Properties
IUPAC Name |
6-amino-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWBPHVPQMMVNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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